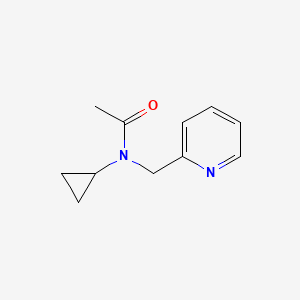
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is a small molecule inhibitor that targets various enzymes and proteins involved in different biological pathways. One of the main targets of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is the proteasome, a large protein complex responsible for the degradation of intracellular proteins. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile inhibits the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately inducing apoptosis in cancer cells. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also inhibits the activity of other enzymes and proteins, such as the chaperone Hsp90 and the kinase Akt, which are involved in various biological processes.
Biochemical and Physiological Effects:
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile induces apoptosis by inhibiting the activity of the proteasome and other enzymes involved in cell survival and proliferation. In neurons, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile protects against oxidative stress and prevents the accumulation of amyloid beta by inhibiting the activity of Hsp90 and other chaperones. In infectious cells, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile inhibits the replication of viruses by targeting specific enzymes and proteins involved in viral replication.
实验室实验的优点和局限性
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several advantages for lab experiments, including its small size, high potency, and broad spectrum of activity. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be easily synthesized and modified to optimize its activity and selectivity. However, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also has some limitations, such as its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental conditions.
未来方向
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has shown great potential in various scientific research applications, and there are several future directions for its development and optimization. One direction is the optimization of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of new targets and pathways for (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, which could lead to the development of new therapeutic strategies for cancer, neurodegenerative diseases, and infectious diseases. Additionally, the combination of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile with other drugs or therapies could enhance its activity and reduce the risk of drug resistance.
合成方法
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be synthesized through various methods, including the reaction of 3,4-difluorobenzaldehyde with 5-amino-2-methyl-1,2-oxazole to form 3,4-difluoro-N-(5-methyl-2-oxazolyl)benzamide. This intermediate is then reacted with malononitrile in the presence of piperidine to form (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile. Other methods of synthesis include the use of different reagents and catalysts, such as copper(II) acetate and sodium hydride.
科学研究应用
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurodegenerative disease research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta, a protein associated with Alzheimer's disease. In infectious disease research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to inhibit the replication of hepatitis C virus and dengue virus.
属性
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-10-2-1-8(6-11(10)14)5-9(7-15)12-3-4-16-17-12/h1-6H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFBXUEOGQOLM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C2=CC=NO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C2=CC=NO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)

![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)
![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
